molecular formula C13H11N3O2S B1270932 2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 91902-14-6

2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1270932
CAS No.: 91902-14-6
M. Wt: 273.31 g/mol
InChI Key: RFJHMCHPQLPJGP-UHFFFAOYSA-N
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Description

2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features both a thiazole ring and an isoindole ring. The presence of these two rings makes it a compound of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Biochemical Analysis

Biochemical Properties

2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. The thiazole ring in the compound is known to interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are essential for carbohydrate metabolism . Additionally, the isoindole moiety may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For example, it may enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This compound may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby regulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under physiological conditions, but it may degrade over time when exposed to light or extreme pH . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and reducing inflammation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as thiamine pyrophosphate-dependent enzymes, which play a key role in carbohydrate metabolism . This compound can also affect the levels of various metabolites, influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . Its distribution is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . Its localization within these compartments allows it to interact with specific biomolecules and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-amino-1,3-thiazole with an appropriate isoindole derivative. One common method involves the condensation of 2-amino-1,3-thiazole with phthalic anhydride under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1,3-thiazole: A simpler compound with similar biological activities.

    Thiazole derivatives: Compounds with modifications on the thiazole ring, exhibiting diverse biological activities.

    Isoindole derivatives: Compounds with modifications on the isoindole ring, used in various applications.

Uniqueness

2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the thiazole and isoindole rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c14-13-15-8(7-19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18/h1-4,7H,5-6H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJHMCHPQLPJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364150
Record name 2-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91902-14-6
Record name 2-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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